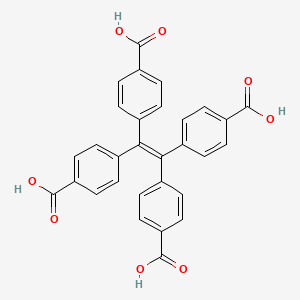
1,1,2,2-乙烯四基四苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(4-carboxyphenyl)ethylene is an organic compound with the molecular formula C30H20O8. It is characterized by a central ethylene core surrounded by four carboxyphenyl groups. This compound is known for its unique structural properties and has garnered significant interest in various fields of scientific research, particularly in the development of metal-organic frameworks (MOFs) and luminescent materials .
科学研究应用
Tetrakis(4-carboxyphenyl)ethylene has a wide range of applications in scientific research:
作用机制
Mode of Action
It is known that the compound is a π-electron-rich fluorescent monomer . This suggests that it may interact with its targets through π-π stacking interactions, a common mode of action for aromatic compounds.
Biochemical Pathways
It has been used in the construction of covalent organic frameworks (cofs), suggesting that it may interact with biochemical pathways involving similar structures .
Result of Action
It has been used in the construction of covalent organic frameworks (cofs), suggesting that it may have effects on cellular structures or processes involving similar structures .
准备方法
Synthetic Routes and Reaction Conditions: Tetrakis(4-carboxyphenyl)ethylene can be synthesized through a straightforward reaction involving the coupling of 4-carboxybenzaldehyde with tetraphenylethylene. The reaction typically employs a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for tetrakis(4-carboxyphenyl)ethylene are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial methods may involve continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions: Tetrakis(4-carboxyphenyl)ethylene undergoes various chemical reactions, including:
Oxidation: The carboxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: Reduction of the carboxyl groups can yield alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro or halogenated derivatives of tetrakis(4-carboxyphenyl)ethylene.
相似化合物的比较
Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but contains a porphyrin core instead of an ethylene core.
1,3,6,8-Tetrakis(4-carboxyphenyl)pyrene: Contains a pyrene core, offering different photophysical properties.
Uniqueness: Tetrakis(4-carboxyphenyl)ethylene stands out due to its unique combination of structural rigidity and luminescent properties. Its ability to form highly stable MOFs with diverse applications in gas storage, catalysis, and sensing highlights its versatility compared to other similar compounds .
属性
IUPAC Name |
4-[1,2,2-tris(4-carboxyphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20O8/c31-27(32)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)28(33)34)26(19-5-13-23(14-6-19)29(35)36)20-7-15-24(16-8-20)30(37)38/h1-16H,(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYOMTPWHUPLKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
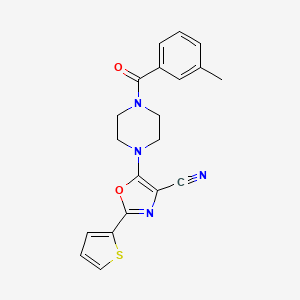

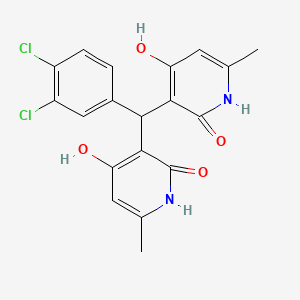
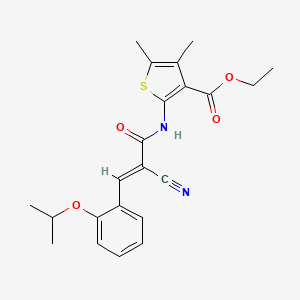
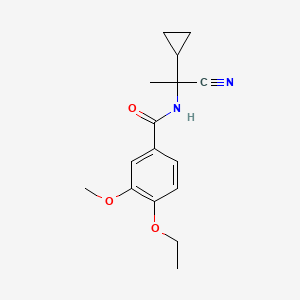
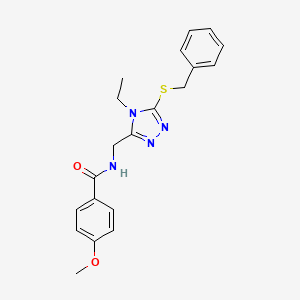
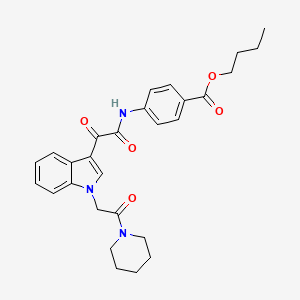
![ethyl 4-{2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B2389346.png)
![6,8-dichloro-N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2389347.png)
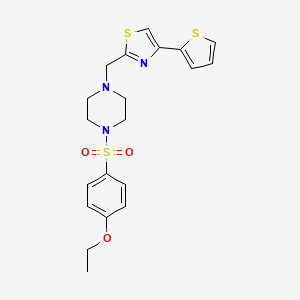
![N-(2-chlorophenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389350.png)
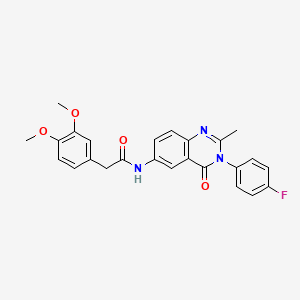
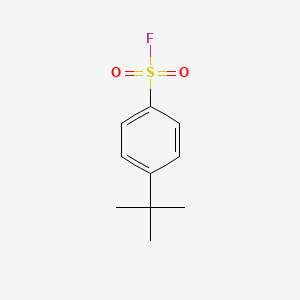
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389356.png)
